![molecular formula C7H5ClN2 B076868 4-Chloro-1H-indazole CAS No. 13096-96-3](/img/structure/B76868.png)
4-Chloro-1H-indazole
Overview
Description
4-Chloro-1H-indazole is a derivative of the indazole class, which is a heterocyclic compound that contains a benzene ring fused with a pyrazole ring. The indazole system is characterized by its planarity and the presence of a chlorine atom at the 4-position, which can influence the electronic properties and reactivity of the molecule. The indazole moiety is a core structure in various compounds with significant biological activities.
Synthesis Analysis
The synthesis of this compound derivatives is not directly discussed in the provided papers. However, the synthesis of related compounds, such as 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, involves crystallization processes, as mentioned in the study of its crystal structure . The crystal was cultivated in glacial acetic acid, which suggests that similar conditions could potentially be used for the synthesis of this compound derivatives.
Molecular Structure Analysis
The molecular structure of 3-chloro-1H-indazole, a related compound, is described as almost planar with a slight deviation from the mean plane . This suggests that this compound would also exhibit a planar structure, which is typical for indazole systems. The planarity of the molecule can have implications for its stacking and interactions in the solid state.
Chemical Reactions Analysis
While the specific chemical reactions of this compound are not detailed in the provided papers, the use of a 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione reagent for the oxidation of pyrazolines indicates that chloro-substituted heterocycles can participate in oxidation reactions under mild conditions . This suggests that this compound could potentially be involved in similar oxidation reactions, given the right conditions and substrates.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from the crystal structure and solid-state packing of related chloro-substituted heterocycles. The tight solid-state packing without voids, as observed in the crystal structures of 4-chloro-5H-1,2,3-dithiazol-5-one and its polymorphs, indicates that this compound may also exhibit dense packing in the solid state . The presence of short intermolecular electrostatic contacts in these structures suggests that this compound could form similar interactions, contributing to its stability and potential reactivity.
Scientific Research Applications
Structural Analysis and Pharmaceutical Potential :
- The compound is analyzed for its crystal structure, demonstrating its planarity and potential interactions in various pharmaceutical applications. This suggests its use in drug design and development (Chicha et al., 2014).
Inhibitor Development for Pain Management :
- 4-Chloro-1H-indazole derivatives have been identified as novel antagonists for the transient receptor potential A1 (TRPA1) ion channel, useful in pain management. The research indicates the potential for developing new pain-relieving drugs (Rooney et al., 2014).
Antibacterial and Anti-inflammatory Applications :
- Derivatives of this compound have been synthesized and shown to have antibacterial, antifungal, and anti-inflammatory activities. This broadens its potential application in treating various infections and inflammation-related conditions (Samadhiya et al., 2012).
Antispermatogenic Agent :
- Certain this compound compounds have been studied for their antispermatogenic activity, indicating potential use in fertility control or treatment of testicular disorders (Corsi & Palazzo, 1976).
Anticancer Properties :
- Studies on this compound ruthenium complexes reveal their potential as anticancer agents. The research focuses on understanding their redox properties, protein binding, and antiproliferative activity, essential for designing effective cancer therapies (Groessl et al., 2007).
Synthesis and Biological Importance :
- Research has focused on developing synthetic approaches to this compound and its derivatives, highlighting its importance in medicinal chemistry for its potential biological activities, including antibacterial, antidepressant, anti-inflammatory, antihypertensive, and anticancer properties (Gaikwad et al., 2015).
Corrosion Inhibition :
- Indazole derivatives, including this compound, have been studied as corrosion inhibitors, particularly for acidic iron corrosion. This could have applications in industrial settings where corrosion resistance is critical (Babić-Samardžija et al., 2005).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
4-Chloro-1H-indazole, like other indazole derivatives, has been found to interact with a variety of biological targets. The primary targets of indazole derivatives include protein kinases and cyclo-oxygenase-2 (COX-2) . Protein kinases play a crucial role in cell signaling, and their inhibition can lead to the suppression of tumor growth . COX-2 is an enzyme involved in inflammation, and its inhibition can lead to anti-inflammatory effects .
Mode of Action
The interaction of this compound with its targets leads to significant changes in cellular processes. For instance, when it interacts with protein kinases, it inhibits their activity, which can lead to the suppression of tumor growth . When it interacts with COX-2, it inhibits the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The action of this compound affects several biochemical pathways. Its inhibition of protein kinases can affect multiple signaling pathways involved in cell proliferation and survival . Its inhibition of COX-2 can affect the arachidonic acid pathway, leading to reduced production of prostaglandins and other inflammatory mediators .
Pharmacokinetics
These studies suggest that indazole derivatives generally have good bioavailability .
Result of Action
The result of this compound’s action at the molecular and cellular level is the inhibition of cell growth and inflammation. For instance, one indazole derivative was found to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn affect its interaction with its targets. Additionally, the presence of other substances in the environment, such as binding proteins or metabolizing enzymes, can also affect the action of the compound .
properties
IUPAC Name |
4-chloro-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTGQYVQJOJQCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40156818 | |
Record name | 4-Chloro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40156818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13096-96-3 | |
Record name | 4-Chloro-1H-indazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013096963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-1H-indazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=694315 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40156818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-CHLORO-1H-INDAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Chloro-1H-indazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U6PT5XJ7G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the indazole motif in pharmaceutical research, and how does 4-Chloro-1H-indazole fit into this context?
A1: The indazole motif has garnered significant attention in pharmaceutical research due to its wide-ranging pharmacological activities. These include antidepressant, antineoplastic, anti-inflammatory, analgesic, and antiplatelet properties []. This compound, a specific derivative of indazole, is particularly interesting because many pharmacologically important compounds with substituents at the 4-position of indazole, like ABT-869 and ABT-102, have been developed for pre-clinical testing []. This highlights the potential of this compound as a scaffold for developing novel therapeutics.
Q2: Has this compound demonstrated any specific biological activity?
A2: Research indicates that this compound acts as an inhibitor of Lactoperoxidase (LPO) []. LPO is an antimicrobial enzyme crucial for the innate immune system, and its inhibition can have implications for immune response modulation. Understanding the inhibitory mechanism of this compound on LPO may offer insights into developing novel antimicrobial agents or modulating immune responses in specific contexts.
Q3: How do the structural properties of this compound relate to its potential as a corrosion inhibitor?
A3: Theoretical studies employing Density Functional Theory (DFT) have been conducted to assess the corrosion inhibition properties of various indazole derivatives, including this compound []. These studies investigate global reactivity parameters like EHOMO, ELUMO, and the HOMO-LUMO energy gap (ΔE), alongside other properties such as chemical hardness, softness, and electronegativity. By analyzing these parameters, researchers can predict the ability of this compound to interact with metal surfaces and potentially act as a corrosion inhibitor.
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